1,5-dimethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1,5-dimethyl-N-(4-methylsulfonylphenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-9-8-12(15-16(9)2)13(17)14-10-4-6-11(7-5-10)20(3,18)19/h4-8H,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFAXPRCAMAZHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring through the cyclization of appropriate precursors. For instance, 1,5-dimethyl-1H-pyrazole can be synthesized by reacting acetylacetone with hydrazine hydrate under acidic conditions.
Next, the carboxamide group is introduced by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as 4-(methylsulfonyl)benzoic acid, using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Synthetic Preparation
The compound is likely synthesized via amide coupling between 1,5-dimethyl-1H-pyrazole-3-carboxylic acid and 4-(methylsulfonyl)aniline. A representative pathway involves:
-
Step 1 : Hydrolysis of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (ester) to the corresponding carboxylic acid using NaOH in methanol .
-
Step 2 : Activation of the carboxylic acid (e.g., via thionyl chloride or carbodiimide reagents) followed by reaction with 4-(methylsulfonyl)aniline to form the amide bond .
Key Reaction Conditions :
| Reagent/Condition | Role | Yield Range | Reference |
|---|---|---|---|
| POCl₃/DMF | Vilsmeier-Haack formylation | 60–85% | |
| DCC/DMAP, DCM | Amide coupling | 70–90% |
Hydrolysis Reactions
The carboxamide group is susceptible to acid- or base-catalyzed hydrolysis :
-
Acidic Hydrolysis : Yields 1,5-dimethyl-1H-pyrazole-3-carboxylic acid and 4-(methylsulfonyl)aniline.
-
Basic Hydrolysis : Generates the carboxylate salt under strong alkaline conditions (e.g., NaOH/EtOH) .
Example :
Coordination Chemistry
Pyrazole carboxamides act as bidentate ligands for transition metals. For example:
-
Ni(II) Complexes : Form octahedral complexes via coordination through the pyrazole nitrogen and carbonyl oxygen .
-
Cd(II) Complexes : Dinuclear structures with bridging chloride ligands .
Structural Data (from analogous complexes ):
| Metal Center | Geometry | Ligand Binding Sites | Biological Activity |
|---|---|---|---|
| Ni(II) | Octahedral | Pyrazole-N, Carboxamide-O | Antifungal (IC₅₀: 12–18 μM) |
| Cd(II) | Dinuclear | Pyrazole-N, Bridging Cl⁻ | Moderate genotoxicity |
Functionalization of the Pyrazole Ring
The 1,5-dimethylpyrazole core undergoes electrophilic substitution at position 4:
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group.
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Halogenation : NXS (N-halosuccinimide) adds halogens under mild conditions .
Selectivity : Methyl groups at positions 1 and 5 direct electrophiles to position 4 due to steric and electronic effects .
Oxidation Reactions
-
Methylsulfonyl Group : The -SO₂Me substituent on the phenyl ring is resistant to further oxidation under standard conditions.
-
Pyrazole Ring : Oxidation with KMnO₄ or CrO₃ may cleave the ring or form N-oxides, though this is less common for 1,5-dimethyl derivatives .
Condensation Reactions
The carboxamide can participate in Schiff base formation with aldehydes or ketones:
-
Example : Reaction with aromatic aldehydes (e.g., benzaldehyde) in ethanol under acidic catalysis yields imine derivatives .
Applications :
Biological Activity and SAR Insights
While not a direct reaction, structure-activity relationship (SAR) studies of similar compounds reveal:
-
Anticancer Activity : Pyrazole carboxamides inhibit kinases (e.g., FLT3, CDK2/4/6) with IC₅₀ values in the nanomolar range .
-
Antifungal Activity : Coordination complexes exhibit competitive activity against Fusarium spp. (comparable to cycloheximide) .
Critical SAR Features :
| Substituent | Role in Bioactivity | Reference |
|---|---|---|
| 4-(Methylsulfonyl)phenyl | Enhances solubility and target binding | |
| 1,5-Dimethyl groups | Improve metabolic stability |
Stability and Degradation
Scientific Research Applications
Synthesis and Characterization
The synthesis of 1,5-dimethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate pyrazole derivatives with methylsulfonyl phenyl compounds. The characterization of this compound is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Anticancer Properties
Recent studies have indicated that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For instance, derivatives of 1H-pyrazole have been shown to inhibit the growth of various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (specifically MDA-MB-231 cells)
- Colorectal Cancer
- Prostate Cancer
In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
Antimicrobial Activity
The pyrazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies reported effective inhibition against several pathogenic bacteria, suggesting potential applications in developing new antibacterial agents .
Anti-inflammatory Effects
Research has shown that certain pyrazole derivatives can exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation. This suggests their potential utility in treating inflammatory diseases .
Case Study 1: Anticancer Activity Evaluation
A study focused on synthesizing a series of pyrazole derivatives, including 1,5-dimethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide. The evaluation involved:
- In vitro Testing : Assessed the cytotoxic effects on various cancer cell lines.
- Results : Notable antiproliferative activity was observed against breast and lung cancer cells, indicating its potential as an anticancer drug candidate.
Case Study 2: Antibacterial Screening
Another research initiative investigated the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria:
- Methodology : Utilized the microplate Alamar Blue assay for determining minimum inhibitory concentrations (MIC).
- Findings : The compound exhibited significant antibacterial activity, particularly against resistant strains.
Mechanism of Action
The mechanism by which 1,5-dimethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The methylsulfonyl group enhances its binding affinity and specificity towards these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-1H-pyrazole-3-carboxamide: Lacks the phenyl and methylsulfonyl substituents, resulting in different chemical properties and biological activities.
4-(Methylsulfonyl)phenyl-1H-pyrazole-3-carboxamide: Similar structure but without the dimethyl substitution on the pyrazole ring, affecting its reactivity and application scope.
Uniqueness
1,5-Dimethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide stands out due to the combined presence of the dimethylpyrazole core and the methylsulfonyl-phenyl moiety. This unique combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various research applications.
Biological Activity
1,5-Dimethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis
The compound can be synthesized through a multi-step reaction involving the formation of the pyrazole ring followed by the introduction of the methylsulfonyl and carboxamide groups. The synthesis typically involves:
- Formation of the Pyrazole Ring : Starting materials such as hydrazine derivatives and appropriate carbonyl compounds are reacted to form the core pyrazole structure.
- Functionalization : Subsequent steps involve the introduction of methylsulfonyl and carboxamide groups, which enhance the biological activity of the compound.
Anticancer Properties
Research indicates that compounds containing the pyrazole scaffold exhibit potent anticancer activities. For instance, studies have shown that derivatives similar to 1,5-dimethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide can inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.
- Mechanism of Action : These compounds often act by disrupting microtubule assembly, leading to apoptosis in cancer cells. For example, specific analogs have demonstrated an increase in caspase-3 activity, indicating activation of apoptotic pathways at concentrations as low as 1.0 μM .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.
- Selectivity Index : Some derivatives have shown a selectivity index for COX-2 over COX-1, suggesting potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
Additionally, certain pyrazole derivatives demonstrate antimicrobial effects against a range of pathogens. This activity is attributed to their ability to interfere with microbial metabolic pathways.
Study 1: Anticancer Evaluation
In a study evaluating various pyrazole derivatives, it was found that compounds similar to 1,5-dimethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide inhibited the growth of MDA-MB-231 cells by over 50% at concentrations around 10 μM. The study also highlighted morphological changes indicative of apoptosis .
Study 2: Anti-inflammatory Assessment
A series of substituted pyrazoles were tested for their anti-inflammatory properties using carrageenan-induced paw edema models in rats. The most potent compound demonstrated an IC50 value comparable to diclofenac sodium, indicating significant anti-inflammatory potential with minimal side effects observed in histopathological evaluations .
Research Findings Summary
Q & A
Basic: What are the key considerations for designing a synthetic route for this compound?
Answer:
The synthesis of 1,5-dimethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide requires sequential functionalization of the pyrazole core. Key steps include:
- Pyrazole Ring Formation : Cyclocondensation of β-keto esters with hydrazines under acidic conditions (e.g., acetic acid) to yield the 1,5-dimethylpyrazole scaffold .
- Carboxamide Introduction : Coupling the pyrazole-3-carboxylic acid intermediate with 4-(methylsulfonyl)aniline using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF .
- Sulfonyl Group Stability : Ensure the methylsulfonyl group is protected during acidic/basic steps to prevent hydrolysis. Use mild conditions (e.g., room temperature, inert atmosphere) for sulfonamide coupling .
Validation : Monitor intermediates via TLC and confirm final product purity with HPLC (>95%) and /-NMR .
Advanced: How can computational methods optimize reaction pathways for this compound?
Answer:
- Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model transition states and predict regioselectivity during pyrazole cyclization. For example, assess the energy barriers for alternative hydrazine attack pathways on β-keto esters .
- Reaction Path Search : Employ tools like GRRM (Global Reaction Route Mapping) to identify low-energy pathways for carboxamide coupling, minimizing side-product formation (e.g., dimerization) .
- Solvent Effects : Simulate solvent interactions (e.g., DMF vs. THF) using COSMO-RS to optimize polarity and stabilize charged intermediates during sulfonamide formation .
Case Study : A study on analogous pyrazole derivatives showed a 20% yield improvement when DFT-guided solvent selection replaced trial-and-error approaches .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Structural Confirmation :
- Purity Assessment :
- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
- Crystallography : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation) to resolve stereochemistry and hydrogen-bonding patterns in the solid state .
Advanced: How can structure-activity relationship (SAR) studies improve its pharmacological profile?
Answer:
- Functional Group Modifications :
- Biological Assays :
- Enzyme Inhibition : Screen against COX-2 or kinases using fluorescence polarization assays. Compare IC values with parent compound .
- Cellular Uptake : Use radiolabeled analogs (e.g., -carboxamide) to quantify permeability in Caco-2 cell monolayers .
Contradiction Note : Conflicting IC values in kinase assays may arise from assay conditions (e.g., ATP concentration). Standardize protocols using Z’-factor validation .
Basic: What are the common pitfalls in synthesizing this compound?
Answer:
- Byproduct Formation :
- Low Yields :
- Recrystallize intermediates (e.g., pyrazole-3-carboxylic acid) from ethanol/water to remove polar impurities .
Advanced: How do electronic effects influence its reactivity in medicinal chemistry applications?
Answer:
- Electron-Deficient Sulfonyl Group : The methylsulfonyl moiety withdraws electron density, enhancing carboxamide’s hydrogen-bonding capacity with target proteins (e.g., kinase ATP-binding pockets) .
- Pyrazole Aromaticity : The 1,5-dimethyl substitution pattern reduces ring electron density, increasing resistance to oxidative metabolism in cytochrome P450 assays .
- DFT Insights : HOMO-LUMO gap calculations predict reactivity toward nucleophilic attack at the carboxamide carbonyl, guiding prodrug derivatization strategies .
Basic: How to resolve discrepancies in biological activity data across studies?
Answer:
- Assay Standardization :
- Normalize cell viability data using MTT assay controls (e.g., % viability relative to DMSO-treated cells) .
- Validate enzyme inhibition results with a reference inhibitor (e.g., Celecoxib for COX-2) .
- Data Triangulation : Cross-reference IC values with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Advanced: What strategies enhance selectivity for target enzymes over off-targets?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with conserved vs. unique residues in homologous enzymes (e.g., COX-1 vs. COX-2) .
- Proteome Profiling : Perform kinome-wide screening (e.g., KinomeScan) to identify off-target kinase binding. Adjust substituents (e.g., bulkier groups at position 4) to reduce promiscuity .
- Metabolite Trapping : Incubate with liver microsomes and use HR-MS to detect reactive metabolites. Introduce steric hindrance (e.g., ortho-methyl groups) to block metabolic hotspots .
Basic: What solvents and conditions are optimal for recrystallization?
Answer:
- Solvent Pair : Ethanol/water (7:3 v/v) for high recovery (>85%) and minimal co-solvent residue .
- Temperature Gradient : Dissolve crude product at reflux, then cool to 4°C for 12 hours to promote crystal growth .
- Additives : Add 1% ethyl acetate to disrupt π-π stacking and prevent amorphous solid formation .
Advanced: How can in silico toxicology predict its safety profile?
Answer:
- ADMET Prediction : Use SwissADME to estimate LogP (target <3), CYP450 inhibition, and hERG channel liability .
- Toxicity Alerts : Run Derek Nexus to flag structural alerts (e.g., sulfonamide-induced hypersensitivity). Mitigate by replacing sulfonyl with sulfonimidoyl groups .
- MD Simulations : Simulate binding to serum albumin to predict plasma protein binding and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
